2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)-
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Overview
Description
2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)- is a complex organic compound characterized by the presence of a butenoic acid backbone with an iodine-substituted phenyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)- typically involves the reaction of 3-iodoaniline with maleic anhydride under specific conditions. The reaction proceeds through nucleophilic addition followed by cyclization to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Phenyl derivatives with different functional groups.
Scientific Research Applications
2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The presence of the iodine-substituted phenyl group and the amino group contributes to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Crotonic acid (trans-2-butenoic acid): Similar backbone but lacks the iodine-substituted phenyl group.
Isocrotonic acid (cis-2-butenoic acid): Similar backbone but with a different geometric configuration.
3-Butenoic acid: Similar backbone but lacks the iodine-substituted phenyl group and the amino group.
Uniqueness
2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)- is unique due to the presence of the iodine-substituted phenyl group and the amino group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
92137-32-1 |
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Molecular Formula |
C10H8INO3 |
Molecular Weight |
317.08 g/mol |
IUPAC Name |
4-(3-iodoanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H8INO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15) |
InChI Key |
IGUVMXTXEXBYJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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